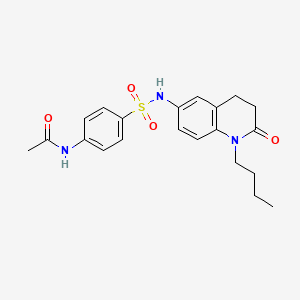

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-3-4-13-24-20-11-8-18(14-16(20)5-12-21(24)26)23-29(27,28)19-9-6-17(7-10-19)22-15(2)25/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIFSUSYCGSRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. The process may include:

Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation techniques.

Butylation: The tetrahydroquinoline is then reacted with butyl bromide or butyl chloride to introduce the butyl group.

Oxidation: The butylated tetrahydroquinoline undergoes oxidation to form the 2-oxo derivative.

Sulfamoylation: The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

Acetylation: Finally, the phenyl group is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

Substitution: Substitution reactions can introduce different substituents on the quinoline ring or other parts of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese (III) acetate, potassium permanganate, and chromium (VI) compounds.

Reduction: Reduction can be achieved using hydrogen gas, lithium aluminum hydride, or sodium borohydride.

Substitution: Substitution reactions often use alkyl halides, acyl chlorides, or sulfonating agents.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, sulfonamides, and acetylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group’s substituents significantly impact pharmacological activity:

Key Observations :

- Piperazinyl and Pyrimidinyl Groups : Enhance analgesic (Compound 35) and antiproliferative (Compound 24) activities, likely due to improved target engagement via nitrogen-rich heterocycles .

- Thiadiazolyl Group : Introduces a sulfur-rich heterocycle, which may confer redox-modulating properties or distinct binding profiles .

Pharmacological Activity Profiles

- Analgesic and Anti-Inflammatory Effects: Compounds 35–37 () demonstrate that sulfonamide-linked acetamides with piperazinyl or diethylamino groups exhibit potent anti-nociceptive activity, suggesting the target compound’s THQ group could synergize with these pathways .

- Antiproliferative Activity : Compound 24 () inhibits ATP-binding sites of tyrosine kinases, highlighting the role of pyrimidine substituents in targeting proliferative pathways. The target compound’s THQ core may similarly interfere with kinase signaling .

- Urease Inhibition : Benzamide-acetamide hybrids () achieve IC50 values in the micromolar range, with Rf values (0.73–0.83) indicating moderate polarity, which may guide the target compound’s optimization for enzyme inhibition .

Physicochemical Properties

- Melting Points : Compounds in exhibit melting points ranging from 105–248°C, correlating with crystallinity and stability. The target compound’s butyl-THQ group may lower melting points compared to rigid analogs like Compound 13 (241–248°C) .

- Chromatographic Behavior : Rf values (e.g., 0.79 for Compound 8) suggest solubility in polar solvents, a trait critical for bioavailability. The THQ group’s lipophilicity may require formulation adjustments .

Biological Activity

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure combines a quinoline ring with a sulfamoyl and acetamide moiety, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 366.46 g/mol. The compound features several functional groups that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been observed that this compound can inhibit various enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair mechanisms, leading to apoptosis in cancer cells.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that regulate cell proliferation and survival.

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage. The IC50 value was determined to be approximately 15 µM.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli using the disk diffusion method.

Results:

The compound showed inhibition zones of 14 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.